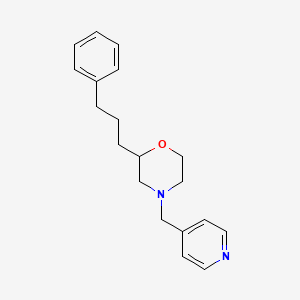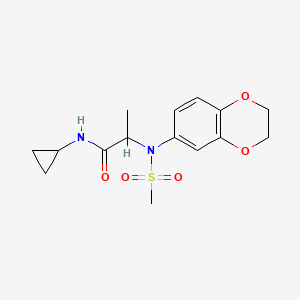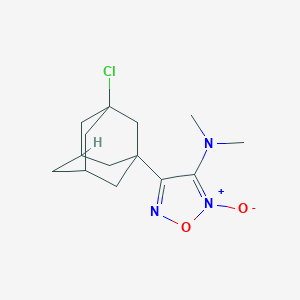
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine, also known as PPM, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PPM is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mécanisme D'action
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine acts as a dopamine reuptake inhibitor and a GABA receptor modulator. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine also modulates the activity of GABA receptors, leading to an increase in GABAergic neurotransmission. The combined effect of dopamine and GABA modulation has been shown to have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has been shown to have various biochemical and physiological effects, including an increase in dopamine levels, an improvement in cognitive function, a reduction in anxiety and depression, and a decrease in neuroinflammation. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has also been shown to have a neuroprotective effect by reducing oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its low toxicity, and its potential as a therapeutic agent. However, 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has some limitations, including its high cost, its limited availability, and the need for further research to establish its safety and efficacy.
Orientations Futures
There are several future directions for the research on 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine, including the development of new synthesis methods to improve the yield and reduce the cost of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine. Further studies are needed to establish the safety and efficacy of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine as a therapeutic agent for neurological disorders. The potential use of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine in the study of other physiological and biochemical processes, such as the regulation of the immune system and the modulation of gene expression, should also be explored.
Méthodes De Synthèse
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine can be synthesized using various methods, including the reaction between 3-phenylpropylamine and 4-pyridinemethanol in the presence of a catalyst, such as HCl or H2SO4. Another method involves the reaction between 3-phenylpropylamine and 4-chloromethylmorpholine in the presence of a base, such as NaOH or KOH. The yield of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has been used in various scientific research studies, including its application in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has also been used in the study of the function of the central nervous system, such as the regulation of dopamine release and the modulation of GABAergic neurotransmission. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has shown potential as a therapeutic agent due to its ability to cross the blood-brain barrier and its low toxicity.
Propriétés
IUPAC Name |
2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-5-17(6-3-1)7-4-8-19-16-21(13-14-22-19)15-18-9-11-20-12-10-18/h1-3,5-6,9-12,19H,4,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFONLLNUCBWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=NC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115552.P001 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)
![N-{1-[1-(2-naphthoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6122653.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6122657.png)
![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)
![2-cyclopropyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6122680.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![4-hydroxy-3-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6122709.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)
![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)